![molecular formula C8H12N4O3 B2852794 1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide CAS No. 2155840-65-4](/img/structure/B2852794.png)
1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide
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Overview
Description
“1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide” is a chemical compound used in scientific research due to its unique properties and structure. It has a CAS Number of 2155840-65-4 and a molecular weight of 212.21 . The IUPAC name for this compound is 1-((3R,4S)-4-methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazole-4-carboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N4O3/c1-14-7-4-15-3-6(7)12-2-5(8(9)13)10-11-12/h2,6-7H,3-4H2,1H3,(H2,9,13)/t6-,7-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the connectivity between them.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications
Antifungal and Anti-Oomycete Activities
This compound has been used in the design and synthesis of novel 1,2,4-triazole derivatives containing carboxamide fragments . These derivatives have shown promising antifungal activities against several kinds of phytopathogenic fungi/oomycete . For example, compound 6h showed outstanding activity against Physalospora piricola .
Fungicidal Spectrum Expansion
The study of this compound provides a new approach to expanding the fungicidal spectrum of 1,2,4-triazole derivatives . This could potentially lead to the development of more effective fungicides.
Inhibition of c-Met Protein Kinase
Compounds containing 1,2,3-triazole-fused pyrazines and pyridazines, such as this compound, have shown potent inhibition of the mesenchymal–epithelial transition factor (c-Met) protein kinase . This has potential applications in the treatment of various types of cancer.
GABA A Allosteric Modulating Activity
These compounds have also shown GABA A allosteric modulating activity . This suggests potential applications in the treatment of neurological disorders.
Use in Solar Cells
Compounds containing these heterocyclic nuclei have been incorporated into polymers for use in solar cells . This could potentially improve the efficiency of solar energy conversion.
Inhibition of BACE-1
These compounds have demonstrated BACE-1 inhibition . BACE-1 is an enzyme that plays a key role in the formation of amyloid plaques in the brains of Alzheimer’s patients. Therefore, this compound could potentially be used in the treatment of Alzheimer’s disease.
Safety and Hazards
properties
IUPAC Name |
1-[(3R,4S)-4-methoxyoxolan-3-yl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-14-7-4-15-3-6(7)12-2-5(8(9)13)10-11-12/h2,6-7H,3-4H2,1H3,(H2,9,13)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOODDRAVAWJFJ-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1N2C=C(N=N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COC[C@H]1N2C=C(N=N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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